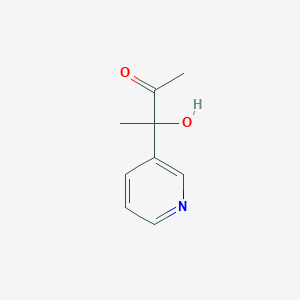

3-Hydroxy-3-(3-pyridyl)butan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy-3-(3-pyridyl)butan-2-one is an organic compound with a unique structure that includes a pyridine ring and a hydroxybutanone moiety

准备方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 3-Hydroxy-3-(3-pyridyl)butan-2-one involves the Heck reaction. This method uses 3-halopyridine and 3-butene-1,2-diol as starting materials, with triphenylphosphine as a catalyst ligand . The reaction conditions are relatively mild and the method is advantageous due to the availability of raw materials and simplicity of the synthesis process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the Heck reaction provides a scalable and efficient route that could be adapted for industrial purposes.

化学反应分析

Base-Catalyzed Intramolecular Cyclization

Under basic conditions (e.g., 1,8-diazabicycloundec-7-ene [DBU] in DMF), 3-hydroxy-3-(3-pyridyl)butan-2-one undergoes cyclization with α,β-unsaturated esters to form tricyclic products. The reaction proceeds via:

-

Deprotonation of the hydroxyl group.

-

Michael addition to the α,β-unsaturated ester.

-

Intramolecular cyclization to yield fused pyranone-pyrrolidine derivatives .

Key Data:

| Condition | Catalyst | Solvent | Yield (%) | Product Type |

|---|---|---|---|---|

| Room temperature | DBU (50%) | DMF | 94% | Tricyclic pyrrolo-pyranone |

| Elevated temp. (50°C) | DBU (25%) | DMSO | 91% | Spirocyclic derivatives |

This reaction is stereospecific, favoring cis-fused products when bulky substituents are present .

Hydrazone Formation and Rearrangement

Treatment with hydrazines forms hydrazones, which undergo acid-catalyzed rearrangements. For example:

-

Hydrazone Synthesis: Reacting with hydrazine yields this compound hydrazone .

-

Polyphosphoric Acid (PPA)-Mediated Cyclization: Heating the hydrazone with PPA induces dehydration and cyclization to form 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine .

Mechanism:

-

Hydrazone formation at the ketone group.

-

Acid-catalyzed elimination of water.

3. -sigmatropic shift followed by cyclization.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound exhibits tautomerization and ring-opening reactivity:

-

Cyclic Oxonium Formation: In HCl, the hydroxyl group and ketone form a cyclic oxonium intermediate, which reacts with nucleophiles (e.g., thiols) to yield tetrahydrofuran derivatives .

-

HPB Release: Strong acid hydrolysis (e.g., 0.1 M HCl) cleaves POB (pyridyloxobutyl) adducts, releasing 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) .

Key Observation:

Nucleophilic Substitution

The pyridyl nitrogen participates in nucleophilic attacks under specific conditions:

-

Ester Activation: Reacts with activated esters (e.g., acryloyl chloride) to form pyridyl-oxazolidinone derivatives via nucleophilic acyl substitution .

-

DNA Adduct Formation: Metabolically activated derivatives (e.g., 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone) form pyridyloxobutyl (POB)-DNA adducts, quantified via LC-ESI-MS/MS .

Adduct Distribution in DNA

| Adduct Type | Relative Abundance (%) |

|---|---|

| O⁶-(POB-1-yl)dGuo | 12.5 |

| 7-(POB-1-yl)Gua | 28.3 |

| O²-(POB-1-yl)dThd | 18.7 |

Oxidation and Reduction

-

Oxidation: The tertiary alcohol resists oxidation under mild conditions but undergoes ketone cleavage with strong oxidants (e.g., KMnO₄) .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though steric hindrance from the pyridyl group lowers yield .

Analytical Characterization

-

GC-MS: HPB derivatives are analyzed as trimethylsilyl ethers (m/z 372 [M − (OSi(CH₃)₃ + Si(CH₃)₃)]⁻) .

-

LC-ESI-MS/MS: Quantifies POB adducts using transitions like m/z 210→180 for NNAL .

This compound's reactivity is highly influenced by its pyridyl substituent and tertiary alcohol, enabling applications in heterocyclic synthesis and biochemical adduct formation. Further studies on enantioselective catalysis and metabolic pathways are warranted.

科学研究应用

Cancer Research

Mechanism of Action:

Research indicates that 3-hydroxy-3-(3-pyridyl)butan-2-one is involved in the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. Studies have shown that this compound can lead to the formation of various DNA adducts that may contribute to tumorigenesis, particularly in lung and pancreatic tissues .

Case Study:

In a study involving rats exposed to tobacco smoke, it was found that the compound significantly contributed to DNA damage through the formation of O^6-methylguanine and other adducts. This highlights its role as a potential biomarker for assessing cancer risk associated with tobacco use .

Toxicology

Biomarker for Tobacco Exposure:

this compound has been identified as a useful biomarker for quantifying exposure to tobacco smoke. Its presence in biological samples can indicate the extent of tobacco-related harm and assist in epidemiological studies linking smoking to various health outcomes .

Research Findings:

A study published in Toxicology examined lung tissues from sudden death victims and found elevated levels of DNA adducts related to this compound, suggesting its utility in forensic toxicology .

Pharmaceutical Development

Drug Design:

The structural characteristics of this compound make it a candidate for designing new therapeutic agents aimed at mitigating the effects of nicotine and other carcinogenic compounds found in tobacco. Its derivatives are being explored for their potential pharmacological activities against various diseases, including cancer .

Case Study:

Research into derivatives of this compound has shown promise in exhibiting antitumor activity through mechanisms that involve apoptosis induction and inhibition of cell proliferation in cancer cell lines .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Involvement in DNA adduct formation leading to tumorigenesis | Significant DNA damage observed in studies with tobacco exposure |

| Toxicology | Biomarker for tobacco exposure | Elevated levels of DNA adducts linked to tobacco use |

| Pharmaceutical Development | Potential for drug design targeting nicotine effects | Promising antitumor activity observed in derivatives |

作用机制

The mechanism of action of 3-Hydroxy-3-(3-pyridyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxybutanone moiety can undergo various chemical transformations, contributing to the compound’s overall reactivity and functionality .

相似化合物的比较

Similar Compounds

3-Hydroxy-3-phenylbutan-2-one: Similar structure but with a phenyl group instead of a pyridyl group.

3-Hydroxy-3-(2-pyridyl)butan-2-one: Similar structure but with the pyridyl group in a different position.

Uniqueness

3-Hydroxy-3-(3-pyridyl)butan-2-one is unique due to the specific positioning of the pyridyl group, which influences its chemical reactivity and biological interactions. This positioning allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

生物活性

3-Hydroxy-3-(3-pyridyl)butan-2-one, also known as a pyridine derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is notable for its structural features that may contribute to various therapeutic effects, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group and a pyridine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act on specific targets involved in inflammatory responses and cancer progression.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a significant role in inflammation and pain signaling pathways .

- Antioxidant Properties: It may exhibit antioxidant activity, reducing oxidative stress and cellular damage.

1. Anti-inflammatory Activity

Studies have demonstrated that this compound effectively reduces inflammation markers in vitro and in vivo. For instance, it has been tested in animal models where it significantly lowered levels of prostaglandins associated with inflammatory responses.

2. Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Case Study on Inflammation : In a controlled study involving rats, administration of the compound resulted in a significant decrease in paw edema induced by carrageenan injection, indicating strong anti-inflammatory properties.

- Case Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with the compound led to apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity of this compound. Preliminary toxicological evaluations indicate low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.

属性

IUPAC Name |

3-hydroxy-3-pyridin-3-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)9(2,12)8-4-3-5-10-6-8/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHFQKRWDDXEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C1=CN=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。